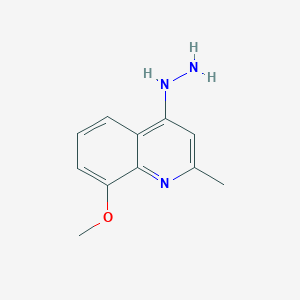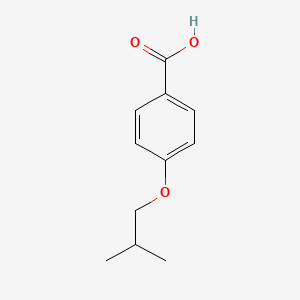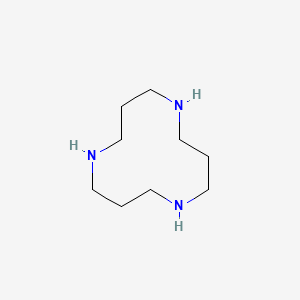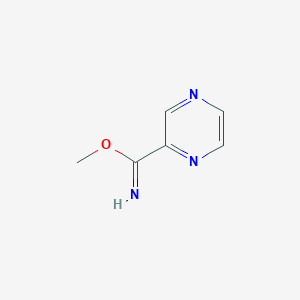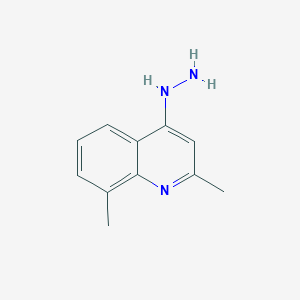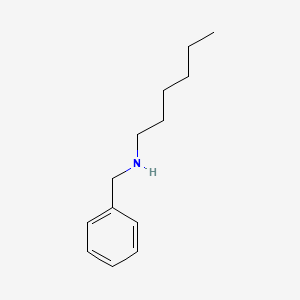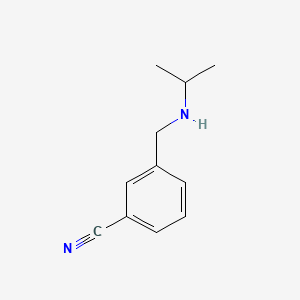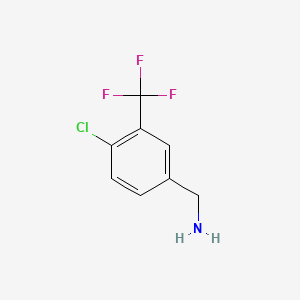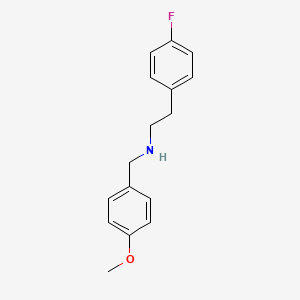
2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine is an organic compound that features a fluorophenyl group and a methoxybenzyl group attached to an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine typically involves the reaction of 4-fluorobenzaldehyde with 4-methoxybenzylamine in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity to certain receptors, while the methoxybenzyl group can influence the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine
- 2-(4-bromophenyl)-N-(4-methoxybenzyl)ethanamine
- 2-(4-methylphenyl)-N-(4-methoxybenzyl)ethanamine
Uniqueness
2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, binding affinity, and overall stability. The fluorine atom’s electronegativity can enhance the compound’s interaction with specific molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
436099-73-9 |
|---|---|
Fórmula molecular |
C16H19ClFNO |
Peso molecular |
295.78 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H18FNO.ClH/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13;/h2-9,18H,10-12H2,1H3;1H |
Clave InChI |
UEXRTRARWWHNAR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)F |
SMILES canónico |
COC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


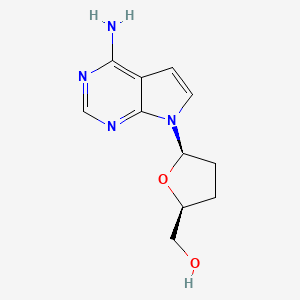

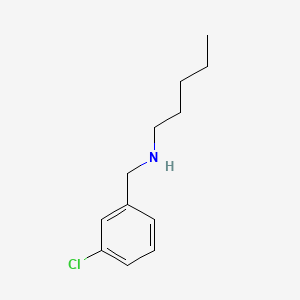
![[Ethoxy(phenyl)methyl]benzene](/img/structure/B1348383.png)
acetic acid](/img/structure/B1348388.png)

